Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Description
Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate (CAS: 914347-44-7) is a thiazole derivative with the molecular formula C₇H₁₀N₂O₃S. Its structure features a thiazole ring substituted at position 4 with a hydroxyl group (-OH), at position 2 with a methylamino group (-NHCH₃), and at position 5 with an ethyl carboxylate (-COOEt) moiety .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-(methylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFUKTXOACPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661751 | |
| Record name | (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-44-7 | |
| Record name | (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-4-thiazolidinecarboxylate. This intermediate is then treated with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction: The compound can be reduced to form different derivatives.
- Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
- Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted thiazole derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-aminothiazole-4-carboxylate | Lacks hydroxyl and methylamino groups | Limited antimicrobial activity |
| Ethyl 4-hydroxy-2-aminothiazole-5-carboxylate | Lacks methylamino group | Moderate anticancer activity |
| This compound | Contains both hydroxyl and methylamino groups | Broad-spectrum antimicrobial and anticancer activity |
The presence of both hydroxyl and methylamino groups in this compound enhances its biological activity compared to its analogs, making it a versatile candidate for further research in drug development.
Improved Process for Preparation of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate Hydrochloride
An improved process for the preparation of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate as a hydrochloride salt involves several steps:
- Reaction of 3-bromo-4-hydroxy-benzaldehde with hydroxylamine and sodium formate in refluxing formic acid to afford 3-bromo-4-hydroxy-benzonitrile.
- Treatment of 3-bromo-4-hydroxy-benzonitrile with Thioacetamide to produce 3-bromo-4-hydroxy-thiobenzamide.
- Cyclization of 3-bromo-4-hydroxy-thiobenzamide with 2-chloroacetoacetic acid ethyl ester to yield 2-(3-bromo -4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
- Alkylation of 2-(3-bromo -4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with isobutyl bromide to obtain 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
- Cyanation of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with cuprous cyanide to produce Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Purification of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate by forming a hydrochloride salt in acetone medium.
Step-by-step process:
- Preparation of 3-bromo-4-hydroxy-benzonitrile :
- Charge 98% formic acid and 3-bromo-4-hydroxy benzaldehyde and stir for 15 minutes.
- Charge hydroxylamine hydrochloride and sodium acetate.
- Heat the reaction mass to 105-110°C and maintain for five hours.
- Cool the reaction mass to room temperature, add water, and stir for 2 hours.
- Filter, dry, and proceed to the next stage.
- Preparation of 3-bromo-4-hydroxy-thiobenzamide :
- Charge Isopropyl alcoholic hydrogen chloride to 3-bromo-4-hydroxy-benzonitrile and stir for 15 minutes.
- Charge thioacetamide and heat to 50-55°C.
- Maintain the reaction mass at the same temperature for two hours.
- Bring the reaction mass to room temperature.
- Charge water to the reaction mass and cool.
- Filter, wash with water, dry, and proceed to the next stage.
- Preparation of 2-(3-bromo -4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester :
- Preparation of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester :
- Charge 2-(3-bromo -4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester and DMF (dimethylformamide).
- Charge potassium carbonate and Isobutyl bromide.
- Heat the reaction mass to 80-85°C and maintain for six hours.
- Bring the reaction mass to room temperature and quench into water.
- Filter and wash with water.
- Suspend the wet salt in a mixture of water and Ethyl acetate.
- Stir the reaction mass for 30 minutes and separate the two clear layers. Extract the aqueous layer with Ethyl acetate and combine the organic layers.
- Wash the Ethyl acetate layer with water and dry over sodium sulfate.
- Distill off Ethyl acetate completely and leach with methanol.
- Dry to yield the product.
- Preparation of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate hydrochloride :
- Charge 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester and DMF.
- Charge Cuprous cyanide and cuprous iodide.
- Heat the reaction mass to 130-135°C and maintain for 16 hours.
- Bring the reaction mass to room temperature and quench into water.
- Charge ethylene diamine and stir for 15 minutes.
- Extract with Ethyl acetate and wash the Ethyl acetate layer with water.
- Concentrate the solvent and filter after cooling to 0-5°C.
- Dry the product and recrystallize with n-butanol.
- Dry and suspend the dried compound in acetone.
- Heat to 50°C to get a clear solution, followed by cooling the reaction mass to 30-35°C.
- Slowly add Concentrated hydrochloric acid and cool the reaction mass to 0-5°C.
- Filter and dry to yield the hydrochloride salt of the product.
Properties
| IUPAC Name | ethyl 4-hydroxy-2-(methylamino)-1,3-thiazole-5-carboxylate |
|---|---|
| Molecular Formula | C7H10N2O3S |
| Molecular Weight | 202.23 g/mol |
| CAS No. | 914347-44-7 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H10N2O3S
- Molecular Weight : 202.23 g/mol
- CAS Number : 914347-44-7
The compound features a thiazole ring, which is known for its biological activity, and functional groups such as hydroxyl and methylamino that enhance its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is primarily studied for its potential as a pharmacophore in drug design. Its applications in medicinal chemistry include:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown efficacy against various pathogenic strains .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines. Its mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .
- Enzyme Inhibition Studies : this compound is used in biological assays to study enzyme inhibition. It interacts with active sites of enzymes, potentially leading to the development of new therapeutic agents targeting metabolic disorders .
Biological Applications
In addition to medicinal uses, this compound plays a role in various biological studies:
- Receptor Binding Studies : It acts as an agonist or antagonist at certain receptors, allowing researchers to investigate its effects on cellular signaling pathways. This property is particularly useful in the study of neurological disorders where receptor modulation is crucial .
- Biochemical Assays : The compound serves as a tool in biochemical assays to explore the mechanisms of action of different biological processes, including metabolic pathways and enzyme kinetics .
Industrial Applications
This compound is also utilized in industrial settings:
- Synthesis of Fine Chemicals : The compound is employed as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows for modifications that lead to diverse chemical products .
- Chemical Reactions : It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions are essential for creating derivatives with enhanced properties or new functionalities .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antibiotic .
- Cancer Cell Proliferation Inhibition : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through a mitochondrial pathway .
- Enzyme Interaction Mechanism : Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Reactivity : Brominated analogs (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate) are more reactive in cross-coupling reactions due to the C-Br bond, whereas the target compound’s -OH and -NHCH₃ groups may favor hydrogen-bond-driven interactions or nucleophilic substitutions .
- Synthetic Utility: Ethyl 2-amino-4-methylthiazole-5-carboxylate is a common intermediate in antithyroid drug synthesis, while the target compound’s unique substituents may position it for niche applications in kinase inhibitors or antimicrobial agents .
Comparison with Isoxazole and Benzimidazole Derivatives
- Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (): Structural Difference: Replaces the thiazole ring with an isoxazole (O vs. S in the heterocycle).
- Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate ():
Spectral and Physical Property Trends
- Melting Points: Thiazole carboxylates with polar groups (e.g., -OH, -NH₂) typically exhibit higher melting points due to intermolecular hydrogen bonding. For instance, analogs with -NH₂ (e.g., Ethyl 2-amino-4-methylthiazole-5-carboxylate) have melting points >150°C, whereas brominated derivatives (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate) may melt at lower temperatures .
- Spectral Data : The target compound’s ¹H NMR would likely show signals for -OH (~δ 10–12 ppm) and -NHCH₃ (~δ 2.5–3.5 ppm), distinguishing it from analogs with -Br (δ 3.5–4.5 ppm for adjacent protons) or -CH₃ (δ 1.2–2.0 ppm) .
Biological Activity
Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
This compound is characterized by the presence of both hydroxyl and methylamino functional groups, contributing to its unique reactivity. The synthesis typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by treatment with methylamine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to enhance yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study evaluating various thiazole derivatives found that several compounds showed pronounced antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. Compounds with similar structures demonstrated a broad spectrum of activity against various microbial strains, suggesting potential as dual-action agents in treating infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of multiple cancer cell lines. One study reported that a related compound exhibited activity against 29 out of 60 tumor cell lines tested, indicating a promising profile for further development in cancer therapeutics . The mechanism of action is thought to involve the inhibition of specific enzymes or receptors involved in tumor growth and proliferation.
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function and disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways that regulate cellular growth and immune responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-aminothiazole-4-carboxylate | Lacks hydroxyl and methylamino groups | Limited antimicrobial activity |
| Ethyl 4-hydroxy-2-aminothiazole-5-carboxylate | Lacks methylamino group | Moderate anticancer activity |
| This compound | Contains both hydroxyl and methylamino groups | Broad-spectrum antimicrobial and anticancer activity |
The presence of both hydroxyl and methylamino groups in this compound enhances its biological activity compared to its analogs, making it a versatile candidate for further research in drug development.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study on thiazole derivatives reported that this compound exhibited significant bactericidal activity comparable to established antibiotics like ampicillin .
- Cancer Cell Line Studies : In vitro testing revealed that the compound inhibited proliferation in multiple cancer cell lines, suggesting potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved .
- Mechanistic Studies : Investigations into the binding interactions with specific enzymes have shown promising results regarding its potential as a lead compound for drug design targeting various diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, and how are intermediates characterized?
- Methodology : A catalyst-free aqueous ethanol-mediated synthesis is commonly employed for thiazole derivatives. For example, 2-aminothiazole intermediates can be prepared via cyclization reactions using thiourea and α-haloketones under mild conditions. Post-synthetic modifications, such as esterification or hydroxylation, are performed to introduce the ethyl carboxylate and hydroxy groups .
- Characterization : Intermediates are validated via , , and HRMS. For instance, signals for the thiazole proton typically appear at δ 6.8–7.2 ppm, while the ethyl ester group shows a triplet at δ 1.3 ppm (CH) and a quartet at δ 4.2 ppm (CH) .
| Key Synthetic Intermediates | Characterization Data |
|---|---|
| 2-Aminothiazole-5-carboxylic acid | : δ 6.9 (s, 1H, thiazole), δ 4.2 (q, 2H, CH) |
| Hydroxy-substituted derivative | HRMS: [M+H] m/z calc. 256.08, found 256.07 |
Q. How is spectroscopic analysis optimized for distinguishing regioisomers of thiazole derivatives?
- Methodology : Regioisomeric ambiguity in hydroxyl/methylamino substitution is resolved using and 2D-COSY. The methylamino group (NHCH) exhibits distinct HMBC correlations to the thiazole nitrogen at δ 120–130 ppm .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound?
- Methodology : Single-crystal X-ray diffraction with SHELXL refinement is used. The hydroxy group forms intermolecular O–H···N hydrogen bonds with the thiazole ring (bond length: 2.85–2.90 Å). SHELXTL software generates ORTEP diagrams to visualize thermal ellipsoids and disorder .
- Challenge : Twinning or low-resolution data requires iterative refinement with SHELXD for phase correction .
| Crystallographic Parameters | Values |
|---|---|
| Space group | |
| Unit cell dimensions | |
| < 0.05 |
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution. The electron-withdrawing hydroxy group at C4 increases electrophilicity at the ester carbonyl (partial charge: +0.35), favoring nucleophilic attack. Experimental validation uses kinetic studies with amines (e.g., benzylamine), monitored via .
| Substituent Effects on Reactivity |
|---|
| –OH at C4: |
| –OCH at C4: |
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for derivatives: How to address them?
- Analysis : Variations arise from polymorphic forms or solvate formation. For example, the ethyl carboxylate derivative may exhibit mp 206–208°C (anhydrous) vs. 195–198°C (monohydrate). DSC/TGA confirms hydration states .
Q. Conflicting bioactivity data in structure-activity relationship (SAR) studies: What factors contribute?
- Resolution : Differences in assay conditions (e.g., cell lines, IC protocols) or impurity profiles (e.g., residual solvents in ≤95% pure samples) skew results. Reproducibility requires strict adherence to USP guidelines for purity validation .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
